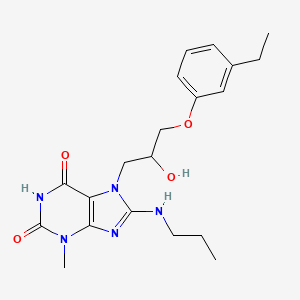

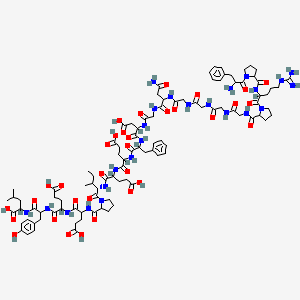

![molecular formula C21H20N4O2S B2866140 2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-30-0](/img/structure/B2866140.png)

2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

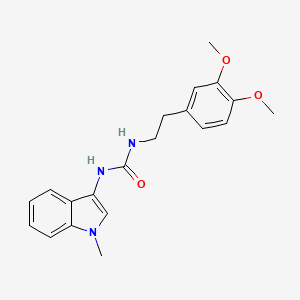

The compound “2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a heterocyclic compound . Thiazoles, which are part of this compound, have been found to have diverse biological activities . They have been used in the design of antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Structure Analysis

The molecular structure of this compound is complex, containing a thiazole ring, a benzamide group, and a pyridin-2-ylmethyl group. Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group, and the pyridin-2-ylmethyl group consists of a pyridine ring attached to a methyl group .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Chemical Properties

The compound 2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, due to its structural complexity, has been a subject of interest in the synthesis of various heterocyclic compounds. For example, in the study of thiophenylhydrazonoacetates in heterocyclic synthesis, similar structures have been synthesized to yield a variety of nitrogen nucleophiles, leading to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, indicating the potential for diverse chemical modifications and applications in chemical research (Mohareb et al., 2004).

Antibacterial Agents

Compounds with a similar structure have been designed, synthesized, and evaluated for their antibacterial properties. For instance, novel analogs of benzothiazole substituted pyrazol-5-ones have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests that derivatives of 2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide could be explored for their potential as antibacterial agents, contributing to the search for new antimicrobial compounds (Palkar et al., 2017).

Antituberculosis Activity

Research into thiazole-aminopiperidine hybrid analogues has demonstrated the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, by targeting the ATPase activity and DNA gyrase of Mycobacterium tuberculosis, offer a promising route for the development of new antituberculosis therapies. The findings highlight the potential for compounds based on the benzothiazole structure to contribute to the fight against tuberculosis, underscoring their significance in medicinal chemistry research (Jeankumar et al., 2013).

Anti-Inflammatory Activity

The study on the synthesis and prognosis of anti-inflammatory activity of substituted tetrahydrobenzo[thieno]pyrimidines illustrates the modified methods for synthesizing derivatives and predicting their anti-inflammatory properties. Given the structural similarities, investigating the anti-inflammatory potential of 2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide derivatives could be valuable, suggesting a broader application of these compounds in developing anti-inflammatory drugs (Chiriapkin et al., 2021).

Propiedades

IUPAC Name |

2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-19(14-7-2-1-3-8-14)25-21-24-18-16(10-6-11-17(18)28-21)20(27)23-13-15-9-4-5-12-22-15/h1-5,7-9,12,16H,6,10-11,13H2,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOANJPKBYIZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866057.png)

![3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2866060.png)

![5-Amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione](/img/structure/B2866066.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one](/img/structure/B2866068.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2866076.png)